Diosbulbin C

Descripción general

Descripción

Diosbulbin C is a natural diterpene lactone compound extracted from the traditional Chinese medicinal plant Dioscorea bulbifera L. This compound has garnered significant attention due to its potent anticancer properties, particularly against non-small cell lung cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diosbulbin C is primarily isolated from the tubers of Dioscorea bulbifera L. The extraction process involves several steps, including drying, grinding, and solvent extraction using ethanol or methanol. The crude extract is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the extraction from Dioscorea bulbifera L. remains the primary method. Advances in biotechnological methods, such as plant cell culture, may offer alternative production routes in the future .

Análisis De Reacciones Químicas

Types of Reactions: Diosbulbin C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the lactone ring structure.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Aplicaciones Científicas De Investigación

Pharmacological Effects

The pharmacological effects of Diosbulbin C extend beyond its anticancer properties. Research has indicated various applications:

- Anticancer Activity : this compound has shown significant anticancer activity against NSCLC by inducing apoptosis and inhibiting cell proliferation. The compound's ability to downregulate AKT1, DHFR, and TYMS contributes to its effectiveness as an anti-lung cancer agent .

- Immunomodulation : this compound may also play a role in modulating the immune response. Studies have suggested that it can alter the weight of spleen and thymus and affect leukocyte populations, indicating potential applications in enhancing immune responses against tumors .

Case Studies

Several studies have documented the effects of this compound on NSCLC:

- In Vitro Studies : A study conducted on A549 and NCI-H1299 cells demonstrated that this compound significantly inhibited cell proliferation and induced G0/G1 phase arrest. The IC50 values were found to be 100.2 μM for A549 cells and 141.9 μM for NCI-H1299 cells, indicating its potency against cancer cells while showing relatively low cytotoxicity to normal lung cells .

- Network Pharmacology Analysis : Researchers employed network pharmacology methods to identify potential targets of this compound. The analysis revealed 43 overlapping target genes related to NSCLC, suggesting multiple interactions that enhance its therapeutic potential .

- Pathway Enrichment Analysis : Reactome pathway enrichment analysis showed that the target genes regulated by this compound were significantly enriched in pathways related to matrix metalloproteinases activation, collagen degradation, and immune system regulation .

Mecanismo De Acción

Diosbulbin C exerts its effects by inducing cell cycle arrest at the G0/G1 phase and inhibiting cell proliferation. It targets key molecular pathways, including the AKT, dihydrofolate reductase, and thymidylate synthase pathways. By downregulating the expression and activation of these targets, this compound effectively inhibits cancer cell growth .

Comparación Con Compuestos Similares

- Diosbulbin A

- Diosbulbin B

- Diosbulbin F

- Diosbulbin G

- Diosbulbin M

Comparison: Diosbulbin C is unique among its analogs due to its specific molecular structure and potent anticancer activity. While other diosbulbins also exhibit biological activities, this compound’s ability to induce cell cycle arrest and target multiple molecular pathways makes it particularly effective against non-small cell lung cancer .

Actividad Biológica

Diosbulbin C is a natural diterpene lactone derived from Dioscorea bulbifera L., a plant commonly used in traditional Chinese medicine. Recent research has highlighted its significant biological activities, particularly its anticancer properties against non-small cell lung cancer (NSCLC). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound exhibits its biological effects primarily through the following mechanisms:

- Cell Cycle Arrest : this compound induces G0/G1 phase cell cycle arrest in NSCLC cells, effectively halting their proliferation. This was demonstrated in studies using A549 and NCI-H1299 cell lines, where treatment with this compound led to a significant reduction in cell viability and proliferation rates .

- Target Downregulation : The compound downregulates key proteins involved in cell proliferation and survival, specifically:

Research Findings

Recent studies have provided quantitative insights into the efficacy of this compound against NSCLC:

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for this compound were determined to be:

- Cell Proliferation Assays : Various assays, including colony formation and EdU assays, confirmed that this compound significantly inhibits the proliferation of NSCLC cells. The results indicated a dose-dependent effect, with higher concentrations leading to increased cell death .

Pharmacological Properties

This compound demonstrates favorable pharmacokinetic properties that enhance its potential as a therapeutic agent:

- Drug-Likeness : Predictions suggest that this compound possesses high drug-likeness characteristics, including good water solubility and intestinal absorption, making it a viable candidate for drug development aimed at treating lung cancer .

- Network Pharmacology : Network pharmacology analyses identified multiple pathways influenced by this compound. These include pathways related to matrix metalloproteinases activation, collagen degradation, and immune system regulation .

Data Summary

The following table summarizes key findings from recent studies on this compound:

| Parameter | Value |

|---|---|

| IC50 (A549 Cells) | 100.2 μM |

| IC50 (NCI-H1299 Cells) | 141.9 μM |

| IC50 (Normal HELF Cells) | 228.6 μM |

| Cell Cycle Arrest Phase | G0/G1 |

| Key Targets | AKT1, DHFR, TYMS |

| Predicted Drug-Likeness Properties | High |

Case Studies

In one notable case study published in December 2023, researchers explored the anticancer effects of this compound on NSCLC cell lines. The study utilized various methodologies including cytotoxicity assays and molecular docking to elucidate the compound's mechanism of action. The findings confirmed that this compound effectively inhibits NSCLC cell proliferation by inducing cell cycle arrest and downregulating critical survival pathways .

Propiedades

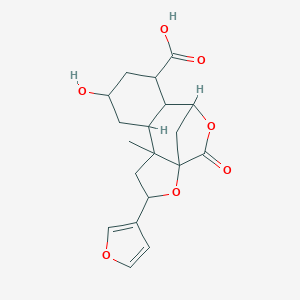

IUPAC Name |

3-(furan-3-yl)-8-hydroxy-5-methyl-14-oxo-2,13-dioxatetracyclo[10.2.1.01,5.06,11]pentadecane-10-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O7/c1-18-6-13(9-2-3-24-8-9)26-19(18)7-14(25-17(19)23)15-11(16(21)22)4-10(20)5-12(15)18/h2-3,8,10-15,20H,4-7H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYALWPKCIMKALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC13CC(C4C2CC(CC4C(=O)O)O)OC3=O)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diosbulbin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20086-07-1 | |

| Record name | (2R,3aS,6S,6aS,7R,9R,10aR,10bS)-2-(3-Furanyl)decahydro-9-hydroxy-10b-methyl-4-oxo-4H-3a,6-methanofuro[2,3-d][2]benzoxepin-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20086-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diosbulbin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

247 - 250 °C | |

| Record name | Diosbulbin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.